N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a benzimidazole core, a piperazine ring, and an amide functional group. Its molecular formula is C₂₁H₂₂N₆O₂, with a molecular weight of approximately 390.44 g/mol. The amide linkage provides structural rigidity, influencing binding specificity . This compound is of interest in drug discovery due to its hybrid structure, which combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c27-18(24-19-22-16-8-4-5-9-17(16)23-19)14-21-20(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,28)(H2,22,23,24,27) |
InChI Key |
CDGDBKFOHXEYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 2-aminobenzimidazole, undergoes diazotization followed by coupling with malononitrile in the presence of pyridine to form a benzimidazole derivative.
Coupling with Piperazine: The benzimidazole derivative is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus.
Mechanism of Action
The mechanism by which N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the BCR-ABL pathway in chronic myeloid leukemia, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparative Insights:
Benzimidazole vs. Indole/Thiadiazole Moieties :
- The benzimidazole core in the target compound is structurally distinct from indole () or thiadiazole () derivatives. Benzimidazole’s aromatic nitrogen atoms facilitate hydrogen bonding with biological targets, whereas indole’s fused bicyclic structure may enhance CNS activity through serotonin-like interactions . Thiadiazole-containing analogs (e.g., ) exhibit unique reactivity due to sulfur atoms but lack the piperazine-carboxamide hybrid structure .
Piperazine Ring Substitutions :
- Piperazine derivatives with 4-phenyl groups (e.g., target compound) show enhanced lipophilicity compared to 4-fluorophenyl or 4-chlorophenyl analogs (). The phenyl group may improve blood-brain barrier penetration, while halogens (F, Cl) in analogs like A3–A6 () increase electronegativity, affecting enzyme inhibition .
Amide vs. Hydrazinecarboxamide Functionality :
- The amide group in the target compound provides stability against hydrolysis compared to hydrazinecarboxamide derivatives (e.g., ). Hydrazine-based compounds (e.g., ) are more prone to metabolic degradation but offer flexibility in forming Schiff bases for targeted delivery .
In contrast, chlorophenyl derivatives () prioritize CNS activity, while fluorophenyl analogs () focus on kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step nucleophilic substitutions (e.g., coupling benzimidazole-2-amine with piperazine intermediates), whereas indole or thiadiazole analogs require additional cyclization steps (). Halogenated derivatives () often use Ullmann or Buchwald-Hartwig couplings, which are costlier .
Biological Activity
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 342.41 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 7
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cancer progression. The compound has been studied for its inhibitory effects on topoisomerase II, an essential enzyme in DNA replication and repair processes.
Key Mechanisms:
- Topoisomerase II Inhibition : The compound binds to the DNA-topoisomerase II complex, disrupting DNA replication and leading to apoptosis in cancer cells.
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly against various cancer cell lines.
Cytotoxicity Studies
Recent studies evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cytotoxicity at varying concentrations.
| Concentration (µM) | MCF7 Cell Viability (%) | MCF10A Cell Viability (%) |
|---|---|---|
| 10 | 70 | 90 |
| 20 | 50 | 85 |
| 50 | 30 | 80 |
The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding affinity of the compound with target proteins:
- Topoisomerase II : High binding affinity was observed, suggesting effective inhibition.
- DNA Minor Groove : Binding studies indicated that the compound can also interact with the minor groove of DNA, further contributing to its anticancer properties.
Case Studies
A notable case study involved the combination therapy of this compound with doxorubicin. The combination was tested on MCF7 cells and showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential role in reversing drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
